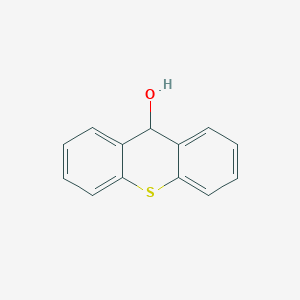

9H-thioxanthen-9-ol

Übersicht

Beschreibung

9H-thioxanthen-9-ol is an organic compound . It is a white solid that is soluble in chloroform and ethanol, but almost insoluble in water . It is a sulfur-containing compound with the ability to absorb light and emit fluorescence . It is often used as a red, orange, or yellow component of the same or different pigments .

Synthesis Analysis

The preparation method of this compound can be realized by reacting 9H-thioxanthene with alcohol . For example, 9H-thioxanthene can react with ethanol under acidic conditions and heating to form this compound .Molecular Structure Analysis

The molecular formula of this compound is C13H10OS . Its average mass is 214.283 Da and its monoisotopic mass is 214.045242 Da .Chemical Reactions Analysis

This compound can be used as a catalyst in organic synthesis reactions . It has been used as a mediator in numerous examples of photochemical reactions, specifically in polymerization reactions and organic transformations .Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.28 . It has a density of 1.318±0.06 g/cm3 (Predicted), a melting point of 97.5-105 °C, a boiling point of 369.2±21.0 °C (Predicted), and a flash point of 179.5°C . Its vapor pressure is 4.21E-06mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

1. Heterocyclic Scaffold in Medicinally Significant Compounds

9H-Thioxanthen-9-ones are a crucial class of compounds, serving as a common heterocyclic scaffold in biologically active and medicinally significant compounds. The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and some amine derivatives, essential for their biological activity, is highlighted in research by Javaheri et al. (2016) (Javaheri et al., 2016).

2. Molecular Structure and Vibrational Spectral Analysis

The molecular structure and vibrational spectra of 9H-Thioxanthen-9-ol derivatives have been extensively studied, as demonstrated in the research by Mary et al. (2014). Their work involves quantum chemical calculations and experimental spectroscopy, providing valuable insights into the structural and electronic properties of these compounds (Mary et al., 2014).

3. Synthesis of Dibenzo[b,f][1,4]thiazepines

Fujii et al. (2004) explored the synthesis of dibenzo[b,f][1,4]thiazepines using this compound, demonstrating its role as a precursor in producing these chemical structures, which have potential applications in various fields including pharmaceuticals (Fujii et al., 2004).

4. Photophysical Properties in Different Solvents

Krystkowiak et al. (2006) studied the spectral and photophysical properties of thioxanthone (a derivative of this compound) in various solvents. Their research provides insights into the deactivation processes of these compounds in different solvent environments, which is crucial for their application in chemical processes and photodynamic therapy (Krystkowiak et al., 2006).

5. Hydrochromic Material Development

Chua et al. (2022) reported the development of hydrochromic materials using thioxanthylium cations derived from thioxanthene-9-ols. These materials change color in response to moisture and have applications in humidity sensing and anti-counterfeiting (Chua et al., 2022).

6. Drug Repurposing for Anticancer Agents

A study in 2022 focused on the drug repurposing of 9H-thioxanthene based FDA-approved drugs as potent chemotherapeutics, targeting specific proteins like VEGFR-2 and COX-2. This research underscores the potential of 9H-thioxanthene derivatives in cancer therapy (Source: Biointerface Research in Applied Chemistry, 2022).

Wirkmechanismus

Safety and Hazards

9H-thioxanthen-9-ol is relatively safe under general use conditions, but safety operations should still be observed . It may irritate the eyes, skin, and respiratory tract, and appropriate personal protective equipment should be worn during operation . Avoid inhaling or contacting the dust or solution of this compound . If contact or accidental ingestion occurs, rinse or seek medical treatment in time . When storing, it should be kept in a dry, cool place and avoid contact with oxidants .

Zukünftige Richtungen

9H-thioxanthen-9-ol has some special properties and uses . It can be used as a red, orange, or yellow component of the same or different pigments . It can also be used as a catalyst in organic synthesis reactions . In the future, more research can be conducted on its properties and potential applications.

Eigenschaften

IUPAC Name |

9H-thioxanthen-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNPWQRBFNOGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)